

# JBIR-15: A Technical Overview of a Novel Aspochracin Derivative

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## Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171

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## Introduction

**JBIR-15** is a novel natural product, identified as an aspochracin derivative, that was first isolated from the sponge-derived fungus *Aspergillus sclerotiorum* (strain Sp080903f04).[1][2][3][4] Structurally, it is an N-demethylated analog of aspochracin at the alanyl residue.[2][4] While the broader class of aspochracin compounds has demonstrated insecticidal properties, the specific biological activities of **JBIR-15** remain largely uncharted territory in scientific research.[2][5] This document provides a comprehensive summary of the currently available scientific data on **JBIR-15**, with a focus on its known biological effects and the methodologies used for its initial characterization.

## Chemical Structure

**JBIR-15** is a cyclic tripeptide. Its structure was elucidated through extensive NMR and mass spectrometry analyses.[2][4]

## Known Biological Activities

To date, the documented biological activity of **JBIR-15** is primarily centered on its cytotoxic profile. Preliminary studies have shown that **JBIR-15** does not exhibit significant cytotoxicity against certain human cancer cell lines.

## Cytotoxicity Data

A summary of the available quantitative data on the cytotoxicity of **JBIR-15** is presented in the table below.

Cell Line	Assay Type	Concentration	Incubation Time	Result
HeLa (human cervical carcinoma)	WST-8 colorimetric assay	up to 50 µg/mL	48 hours	No cytotoxic effects observed[2]
ACC-MESO-1 (malignant pleural mesothelioma)	WST-8 colorimetric assay	up to 50 µg/mL	48 hours	No cytotoxic effects observed[2]

It is noteworthy that aspochracin, the parent compound of **JBIR-15**, also showed a similar lack of cytotoxicity in these assays.[2] One vendor of **JBIR-15** also states that it is known to be non-toxic to mammalian cell lines and insects, though the primary data for this is not provided.[5]

## Experimental Protocols

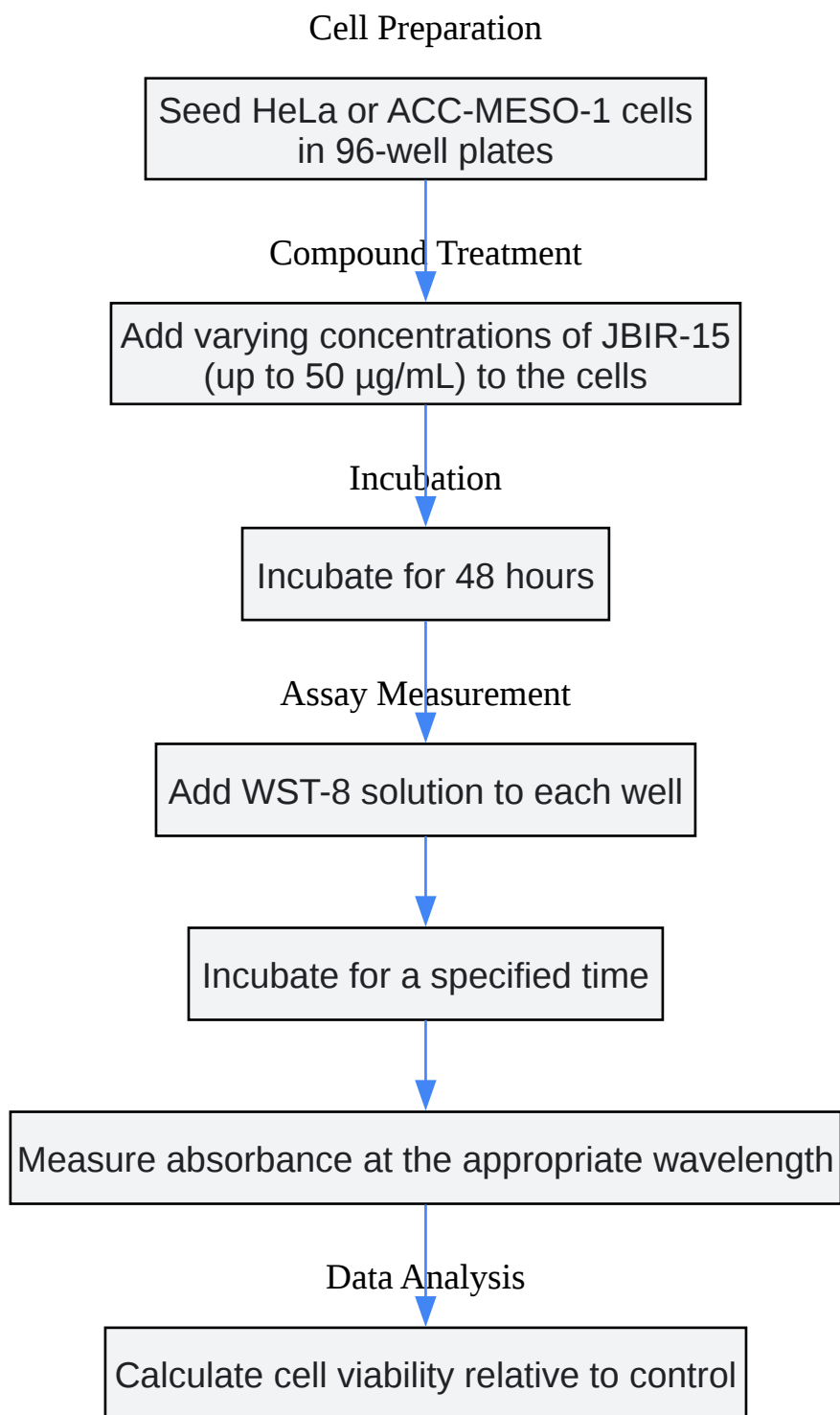
The following is a description of the key experimental method used in the initial biological evaluation of **JBIR-15**.

### Cytotoxicity Assay (WST-8 Colorimetric Method)

This assay was employed to assess the effect of **JBIR-15** on the viability of HeLa and ACC-MESO-1 cells.[2]

Principle: The WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay is a colorimetric assay for the quantification of viable cells. The assay is based on the reduction of WST-8 by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Workflow:



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Caption: Workflow for the WST-8 Cytotoxicity Assay.

## Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the mechanism of action of **JBIR-15** or its effects on any specific signaling pathways. The lack of significant cytotoxicity at the tested concentrations suggests that it does not potently interfere with essential cellular pathways required for cell survival in the tested cell lines.

## Conclusion and Future Directions

The known biological activity of the aspochracin derivative, **JBIR-15**, is limited to a lack of cytotoxicity against HeLa and ACC-MESO-1 cancer cell lines. Its broader biological effects and potential therapeutic applications remain an open area for investigation.

Future research could explore:

- **Broader Bioactivity Screening:** Testing **JBIR-15** against a wider range of cell lines, including normal and cancerous cells, as well as against microbial pathogens (bacteria and fungi) and insects, given the known activity of its parent compound.
- **Target Identification:** Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify potential molecular targets of **JBIR-15**.
- **Mechanism of Action Studies:** Once a biological activity is identified, further studies will be necessary to elucidate the underlying mechanism and its impact on cellular signaling pathways.

This document serves as a summary of the current, albeit limited, state of knowledge regarding **JBIR-15**. As new research emerges, this guide will need to be updated to reflect a more complete understanding of this novel fungal metabolite.

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